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Compound of Interest

Compound Name: Insulin Aspart

Cat. No.: B240875

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Insulin Aspart and its
faster-acting formulation (Faster Aspart, Fiasp®) in closed-loop insulin delivery systems, also
known as artificial pancreas systems. The notes include a summary of key clinical trial data,
detailed experimental protocols, and visualizations of relevant pathways and workflows to
guide researchers in this field.

Introduction

Closed-loop insulin delivery systems represent a significant advancement in the management
of type 1 diabetes. These systems integrate a continuous glucose monitor (CGM), an insulin
pump, and a control algorithm to automate insulin delivery, thereby reducing the burden of
diabetes management and improving glycemic control. The choice of insulin is a critical
component of these systems, with faster-acting insulins offering the potential for more
responsive and effective glucose control, particularly around mealtimes. Insulin Aspart, a
rapid-acting insulin analog, and its faster-acting formulation, have been extensively studied in
this context.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from clinical trials comparing
faster-acting Insulin Aspart (Faster Aspart) with standard Insulin Aspart in various closed-
loop systems.
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Table 1: Glycemic Control in Adults with Type 1 Diabetes

Time in Time Below
. Mean
Study / Insulin Range (TIR) Range
. Glucose HbAlc (%)
System Formulation 70-180 (TBR) <70 (mgldL)
m
mgl/dL (%) mg/dL (%) .
Bionic
Increased by S Reduced by
Pancreas Faster Aspart Non-inferior
14% (3.4 18 mg/dL vs. 7.1 (from 7.8)
(BP-Fvs. SC) (BP-F) to SC
h/day) vs. SC SC
[11[2]
Standard ) ] )
Baseline Baseline Baseline 7.5 (from 7.6)
Care (SC)
Bionic
Pancreas Faster Aspart 2% greater - -2.0 mg/dL )
Not specified No difference
(BP-F vs. BP-  (BP-F) than BP-A/L vs. BP-A/L
AlL)[2]
Aspart/Lispro ) N ) )
Baseline Not specified Baseline No difference
(BP-A/L)
CamAPS ) 8.1+0.8 -~
Faster Aspart 75%8 2.4 (median) Not specified
FX[3] mmol/L
Standard ] 8.0+£0.8 -
75+8 2.9 (median) Not specified
Aspart mmol/L
MiniMed N N N
Faster Aspart  82.3 Not specified Not specified Not specified
AHCL[4]
Standard - - -
79.6 Not specified Not specified Not specified
Aspart
53.8 (overall),
DreaMed N N
] Faster Aspart  83.9 0.0 Not specified Not specified
GlucosSitter )
(overnight)
58.6 (overall),
Standard - .
88.0 0.0 Not specified Not specified
Aspart )
(overnight)
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Table 2: Glycemic Control in Type 2 Diabetes

Time in Time Below ]
. Total Daily
Study / Insulin Range (TIR) Range Mean | I
nsulin
System Formulation 5.6-10.0 (TBR) <3.5 Glucose S
ose
mmol/L (%) mmol/L
Fully Closed- No significant Higher (Mean
Faster Aspart ] 1 occurrence Comparable )
Loop difference diff: 3.7 U)
Standard No significant 2 _
) Comparable Baseline
Aspart difference occurrences

Experimental Protocols

This section outlines a generalized protocol for a clinical trial evaluating Insulin Aspart
formulations in a closed-loop system, based on methodologies reported in the literature.

Study Design

A common design is a randomized, double-blind, crossover study. This design allows each
participant to serve as their own control, minimizing inter-patient variability.

o Randomization: Participants are randomly assigned to one of two treatment sequences (e.g.,
Faster Aspart then Standard Aspart, or vice versa).

» Blinding: Both the participants and the study staff are unaware of the insulin type being used
during each period to prevent bias.

o Crossover: After a defined treatment period with the first insulin, participants undergo a
washout period (if necessary) before switching to the second insulin for the same duration.

Participant Population

¢ Inclusion Criteria:

o Adults or children with type 1 diabetes.
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o Use of an insulin pump for a specified duration (e.g., >3 months).
o HbAlc within a specified range (e.g., 7.0-10.0%).

o Demonstrated ability to perform diabetes management tasks (e.g., carbohydrate counting,
bolusing).

¢ Exclusion Criteria:

o

History of severe hypoglycemia or diabetic ketoacidosis within a specified period.

[¢]

Pregnancy or breastfeeding.

[¢]

Concomitant use of medications that could affect glucose metabolism.

[e]

Any condition that, in the investigator's opinion, would compromise the participant's safety
or the study's integrity.

Experimental Workflow

e Screening and Enrollment: Potential participants are screened against inclusion/exclusion
criteria and provide informed consent.

e Run-in Phase: Participants may undergo a run-in period using their standard insulin pump
therapy and a CGM to establish baseline glycemic control and familiarize themselves with
the study devices.

 First Intervention Period (e.g., 8 weeks):

o Participants are initiated on the closed-loop system with one of the randomized insulin
formulations.

o The system is initialized with participant-specific parameters (e.g., body weight).
o Participants are instructed to live their normal daily lives with unrestricted activity.

o Data from the CGM, insulin pump, and any event logs (e.g., meals, exercise) are collected
continuously.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b240875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Washout Period (if applicable): A period where participants may return to their standard
therapy to minimize carry-over effects from the previous intervention.

e Second Intervention Period (e.g., 8 weeks):

o Participants switch to the other insulin formulation and continue on the closed-loop
system.

o Data collection continues as in the first period.

o End of Study: A final visit is conducted to collect safety data and any final outcome
measures.

Key Outcome Measures

e Primary Endpoint: Often the percentage of time spent in the target glucose range (TIR),
typically 70-180 mg/dL (3.9-10.0 mmol/L).

e Secondary Endpoints:

[¢]

Percentage of time spent in hypoglycemia (TBR, <70 mg/dL and <54 mg/dL).

o Percentage of time spent in hyperglycemia (TAR, >180 mg/dL).

o Mean sensor glucose.

o Glycemic variability (e.g., standard deviation or coefficient of variation of glucose).

o Change in HbAlc from baseline.

o Total daily insulin dose.

o Incidence of adverse events, including severe hypoglycemia and diabetic ketoacidosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Insulin Aspart in
Closed-Loop Insulin Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b240875#application-of-insulin-aspart-in-closed-loop-
insulin-delivery-system-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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